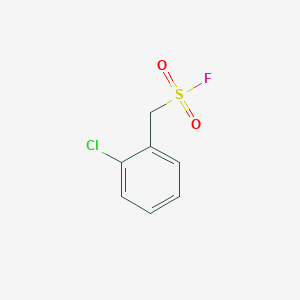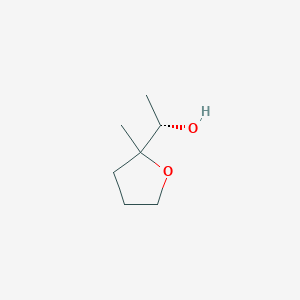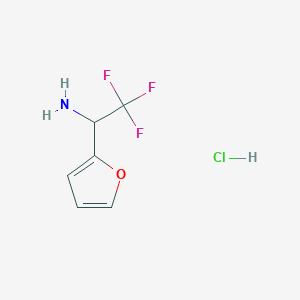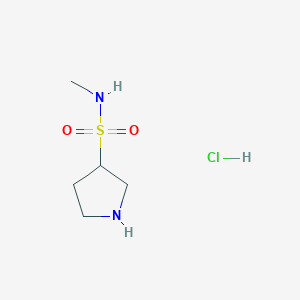
6-Cyano-1H-indole-2-boronic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 6-Cyano-1H-indole-2-boronic acid consists of an indole ring with a cyano group (CN) and a boronic acid group (B(OH)2) attached. The boron atom is directly bonded to the indole nitrogen. Refer to the chemical structure for visual representation .
Applications De Recherche Scientifique
-
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including the Fischer indole synthesis, Madelung synthesis, and Bischler-Mohlau indole synthesis .
- Results : Indole derivatives have shown various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
Boronic Acids in Sensing Applications
- Scientific Field : Analytical Chemistry
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : Boronic acids have been increasingly utilized in diverse areas of research, including biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Scientific Field : Organic Chemistry
- Application Summary : 6-Cyano-1H-indole-2-boronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : This involves the reaction of a boronic acid with a halide or pseudo-halide using a palladium catalyst .
- Results : This reaction is used in the synthesis of various organic compounds .
-
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura coupling reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
- Methods of Application : This reaction involves the use of a boron reagent, such as 6-Cyano-1H-indole-2-boronic acid, and a halide or pseudo-halide .
- Results : This reaction is widely used in the synthesis of various organic compounds .
-
Synthesis of HIV-1 Glycoprotein-41 Fusion Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole compounds, such as 6-Cyano-1H-indole-2-boronic acid, can be used in the synthesis of HIV-1 glycoprotein-41 fusion inhibitors .
- Methods of Application : The specific methods of synthesis would depend on the exact structure of the inhibitor being synthesized .
- Results : These inhibitors can potentially be used in the treatment of HIV-1 .
-
Synthesis of PI3K Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Trisubstituted pyrimidines, which can be synthesized using indole compounds, have been studied as PI3K inhibitors .
- Methods of Application : The synthesis involves the use of a boronic acid, such as 6-Cyano-1H-indole-2-boronic acid, and a halide or pseudo-halide .
- Results : PI3K inhibitors have potential applications in the treatment of cancer .
-
Synthesis of δ-Carbolines / Carbozoles
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole compounds, such as 6-Cyano-1H-indole-2-boronic acid, can be used in the synthesis of δ-Carbolines / Carbozoles .
- Methods of Application : The specific methods of synthesis would depend on the exact structure of the δ-Carbolines / Carbozoles being synthesized .
- Results : These compounds have potential applications in various fields of medicinal chemistry .
-
Synthesis of (Thienopyridine)carboxamides as CHK1 Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole compounds, such as 6-Cyano-1H-indole-2-boronic acid, can be used in the synthesis of (Thienopyridine)carboxamides as CHK1 inhibitors .
- Methods of Application : The synthesis involves the use of a boronic acid, such as 6-Cyano-1H-indole-2-boronic acid, and a halide or pseudo-halide .
- Results : CHK1 inhibitors have potential applications in the treatment of cancer .
-
Synthesis of cis-Fluorostilbenes
- Scientific Field : Organic Chemistry
- Application Summary : Indole compounds, such as 6-Cyano-1H-indole-2-boronic acid, can be used in the synthesis of cis-Fluorostilbenes .
- Methods of Application : The synthesis involves the use of a boronic acid, such as 6-Cyano-1H-indole-2-boronic acid, and a halide or pseudo-halide .
- Results : cis-Fluorostilbenes have potential applications in various fields of organic chemistry .
Propriétés
IUPAC Name |
(6-cyano-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BN2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZRRRRKSFYROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-1H-indole-2-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



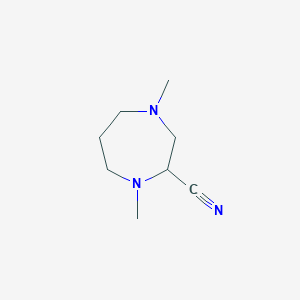
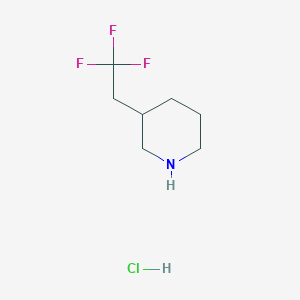
![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)
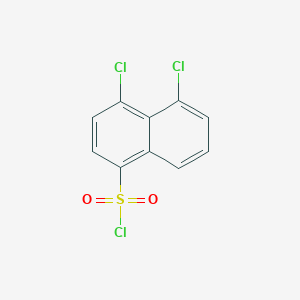
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)
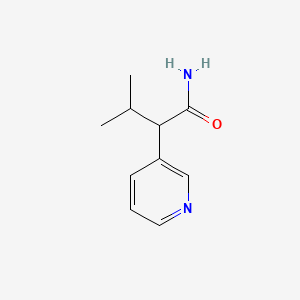
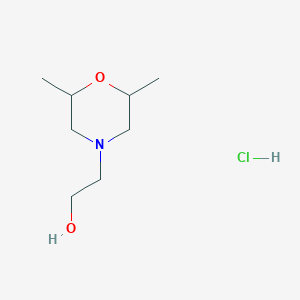
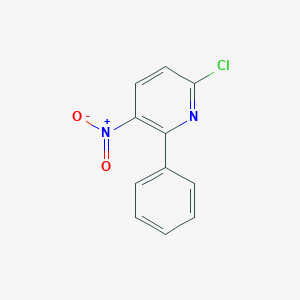
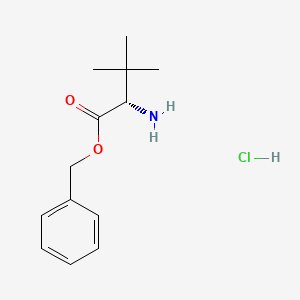
![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)
